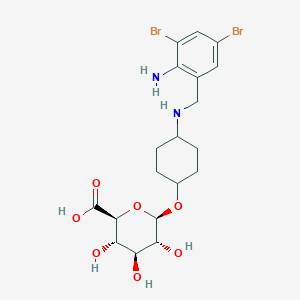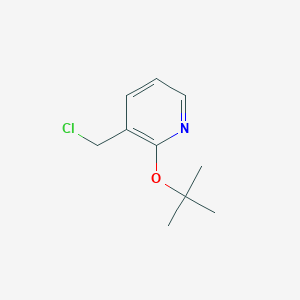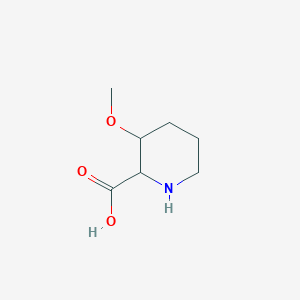
O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester is an organic compound belonging to the pyridine group. It is commonly used as a systemic foliar herbicide and fungicide. This compound is known for its effectiveness in controlling broadleaf weeds while leaving grasses and conifers unaffected .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester typically involves the reaction of 3,5,6-trichloro-2-pyridinol with phosphorus oxychloride and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Widely used in agriculture for weed and pest control.
Mecanismo De Acción
The compound exerts its effects by mimicking the plant growth hormone auxin (indole acetic acid). When administered at effective doses, it causes uncontrolled and disorganized plant growth, leading to plant death. This mechanism involves the disruption of normal cellular processes and pathways, ultimately resulting in the plant’s demise .
Comparación Con Compuestos Similares
Similar Compounds
Triclopyr: Another pyridine-based herbicide with similar properties and uses.
Chlorpyrifos: An organophosphate insecticide with a different mechanism of action but similar structural features.
Chlorpyrifos-methyl: A methylated derivative of chlorpyrifos with similar applications.
Uniqueness
O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively target broadleaf weeds while sparing grasses and conifers makes it particularly valuable in agricultural applications .
Propiedades
Fórmula molecular |
C6H4Cl4NO2PS |
|---|---|
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
chloro-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C6H4Cl4NO2PS/c1-12-14(10,15)13-6-4(8)2-3(7)5(9)11-6/h2H,1H3 |
Clave InChI |
INSFRGXQGMQCGT-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
![N-[(3S,3aS,5aS,10S,10aS,10bS)-3,5a,10-trimethyl-2-oxo-3,3a,4,5,6,10,10a,10b-octahydro-[1]benzofuro[7,6-f][1,3]benzothiazol-8-yl]-2,6-difluorobenzamide](/img/structure/B13449050.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)


![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)

![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)


![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)

![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
